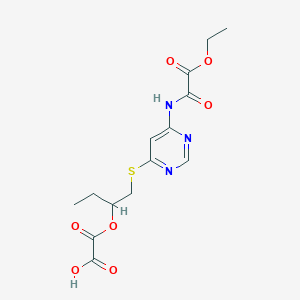
2-((6-((Ethoxyoxoacetyl)amino)-4-pyrimidinyl)thio)ethyl ethyl ethanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-((Ethoxyoxoacetyl)amino)-4-pyrimidinyl)thio)ethyl ethyl ethanedioate is a complex organic compound with a unique structure that includes pyrimidine, thioether, and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-((Ethoxyoxoacetyl)amino)-4-pyrimidinyl)thio)ethyl ethyl ethanedioate typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the thioether linkage, and the esterification process. Common reagents used in these reactions include ethyl oxalyl chloride, ethylamine, and thiourea. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-((6-((Ethoxyoxoacetyl)amino)-4-pyrimidinyl)thio)ethyl ethyl ethanedioate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted pyrimidines.
Applications De Recherche Scientifique
2-((6-((Ethoxyoxoacetyl)amino)-4-pyrimidinyl)thio)ethyl ethyl ethanedioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((6-((Ethoxyoxoacetyl)amino)-4-pyrimidinyl)thio)ethyl ethyl ethanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((6-((Methoxyoxoacetyl)amino)-4-pyrimidinyl)thio)ethyl methyl ethanedioate
- 2-((6-((Propoxyoxoacetyl)amino)-4-pyrimidinyl)thio)ethyl propyl ethanedioate
Uniqueness
2-((6-((Ethoxyoxoacetyl)amino)-4-pyrimidinyl)thio)ethyl ethyl ethanedioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
75274-24-7 |
|---|---|
Formule moléculaire |
C14H17N3O7S |
Poids moléculaire |
371.37 g/mol |
Nom IUPAC |
2-[1-[6-[(2-ethoxy-2-oxoacetyl)amino]pyrimidin-4-yl]sulfanylbutan-2-yloxy]-2-oxoacetic acid |
InChI |
InChI=1S/C14H17N3O7S/c1-3-8(24-14(22)12(19)20)6-25-10-5-9(15-7-16-10)17-11(18)13(21)23-4-2/h5,7-8H,3-4,6H2,1-2H3,(H,19,20)(H,15,16,17,18) |
Clé InChI |
MWHWQRXMYHIBSC-UHFFFAOYSA-N |
SMILES canonique |
CCC(CSC1=NC=NC(=C1)NC(=O)C(=O)OCC)OC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


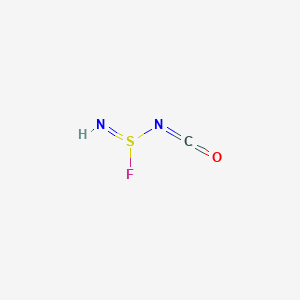

![1-[(2-Bromophenyl)methyl]-1-ethylaziridin-1-ium chloride](/img/structure/B14437727.png)


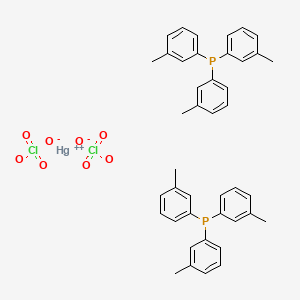

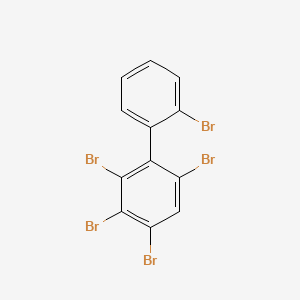
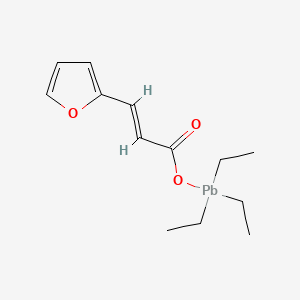
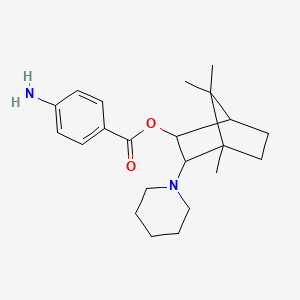
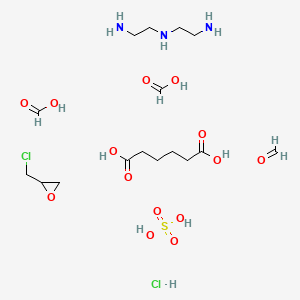

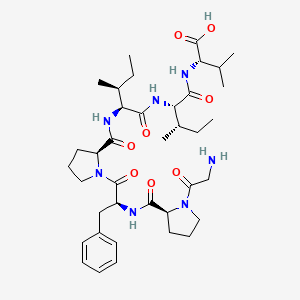
![4-[(E)-(Heptylimino)methyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14437808.png)
